N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride
CAS No.: 1051368-84-3
Cat. No.: VC2378479
Molecular Formula: C14H23ClN2O3
Molecular Weight: 302.8 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride - 1051368-84-3](/images/structure/VC2378479.png)
CAS No. | 1051368-84-3 |
---|---|
Molecular Formula | C14H23ClN2O3 |
Molecular Weight | 302.8 g/mol |
IUPAC Name | N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide;hydrochloride |
Standard InChI | InChI=1S/C14H22N2O3.ClH/c1-4-5-11-8-13(18-3)14(9-12(11)15)19-7-6-16-10(2)17;/h8-9H,4-7,15H2,1-3H3,(H,16,17);1H |
Standard InChI Key | BODOCUMADIVDRL-UHFFFAOYSA-N |
SMILES | CCCC1=CC(=C(C=C1N)OCCNC(=O)C)OC.Cl |
Canonical SMILES | CCCC1=CC(=C(C=C1N)OCCNC(=O)C)OC.Cl |
Chemical Identity and Properties
N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride is a well-defined chemical entity in the field of organic chemistry. The compound's chemical identity is established through several standard identifiers used in chemical research and industry. Its CAS (Chemical Abstracts Service) number is 1051368-84-3, providing a unique identifier recognized internationally across scientific databases. The compound has a molecular formula of C14H23ClN2O3, indicating its composition includes 14 carbon atoms, 23 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms. The molecular weight of this compound is calculated to be 302.8 g/mol, an important parameter for various analytical techniques and dosage calculations in potential pharmaceutical applications.
The compound's name itself reveals much about its structure: it contains an acetamide group (derived from acetic acid) connected to an amino-substituted, methoxy-containing, propyl-substituted phenoxy ethyl backbone. The hydrochloride designation indicates it exists as a salt form with hydrogen chloride, which typically enhances stability and solubility in aqueous environments compared to the free base form. This salt formation is a common pharmaceutical technique to improve the physicochemical properties of potential drug candidates.
Table 1: Chemical Properties of N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride
Property | Value |
---|---|
CAS No. | 1051368-84-3 |
VCID | VC2378479 |
Molecular Formula | C14H23ClN2O3 |
Molecular Weight | 302.8 g/mol |
Physical State | Solid (typical for hydrochloride salts) |
Structural Characteristics and Features
The structure of N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride consists of several key functional groups that define its chemical behavior and potential biological interactions. The central backbone of the compound is a phenyl ring (benzene) that has been substituted with multiple functional groups in specific positions. These substitutions significantly influence the compound's physical, chemical, and biological properties.
At position 2 of the phenyl ring, there is a methoxy group (-OCH3), which contributes electron density to the aromatic system through resonance while also providing potential for hydrogen bonding interactions. Position 4 contains a propyl chain (-C3H7), which adds lipophilicity to the molecule, potentially enhancing membrane permeability in biological systems. Position 5 contains an amino group (-NH2), which can participate in hydrogen bonding as both a donor and acceptor, and may be involved in interactions with biological targets.
The phenoxy linkage (-O-) connects the substituted phenyl ring to an ethyl chain, which in turn is connected to the acetamide group. The acetamide portion (-NHCOCH3) is particularly significant as it can form hydrogen bonds and is commonly found in pharmaceutically active compounds. The hydrochloride salt formation typically occurs at a basic nitrogen atom in the molecule, most likely at the amino group at position 5 of the phenyl ring.
This complex arrangement of functional groups creates a molecule with distinct three-dimensional characteristics and multiple sites for potential interaction with biological targets such as proteins, enzymes, or receptors. The specific spatial arrangement of these groups determines the compound's ability to fit into binding pockets or active sites of biological molecules, influencing its potential pharmacological activity.
Synthesis Methodology
The synthesis of N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride involves multiple chemical steps, each requiring specific reaction conditions and purification techniques. While the exact synthesis pathway may vary between laboratories, the general approach typically includes several key stages.
The initial phase often begins with the formation of the phenoxy moiety, which serves as the central structural element of the compound. This typically involves reactions that establish the substituted phenyl ring with the methoxy, propyl, and amino groups in their specific positions. The synthesis pathway must carefully control the regioselectivity of these substitutions to ensure the correct positioning on the aromatic ring.
Comparative Analysis with Related Compounds
N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride belongs to a broader class of substituted phenoxy acetamide compounds, many of which share structural similarities but differ in their specific substitution patterns or functional groups. These structural differences, though sometimes subtle, can lead to significant variations in biological activity, pharmacokinetics, and physicochemical properties.
While N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride contains a propyl group at position 4 of the phenyl ring, related compounds might feature different alkyl chains (such as ethyl, butyl, or branched variations) that alter the lipophilicity and membrane permeation characteristics. Similarly, variations in the position or nature of the amino group, or replacement with other nitrogen-containing functionalities, can significantly impact hydrogen bonding patterns and interactions with biological targets.
When comparing N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride with its structural analogs, researchers typically evaluate several key parameters:
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Binding affinity to the target(s) of interest
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Selectivity across related protein families
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Metabolic stability and pharmacokinetic profiles
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Solubility and formulation characteristics
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Toxicity and safety profiles
These comparative analyses are essential for structure-activity relationship (SAR) studies, which aim to identify the specific structural features responsible for desired biological activities. Such studies can guide the rational design of improved compounds with enhanced potency, selectivity, or pharmaceutical properties.
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